2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups and rings, including an amine group, a thiophene ring, a 1,2,4-triazole ring, a sulfanyl group, and a chloro-methylphenyl group . It’s part of a class of compounds that have been studied for their potential biological activity .
Synthesis Analysis
The synthesis of such compounds often involves the reaction of various substituted aryl or heterocyclic amines with alkyl cyanoacetates . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .Molecular Structure Analysis
The molecule’s structure is characterized by several functional groups and rings. The thiophene ring and the 1,2,4-triazole ring are key structural elements. The presence of the amine group, sulfanyl group, and the chloro-methylphenyl group add to the complexity of the molecule .Chemical Reactions Analysis
The compound’s chemical reactivity is likely influenced by its various functional groups. For instance, the active hydrogen on C-2 can participate in a variety of condensation and substitution reactions . The compound may also undergo reactions typical of amines, thiophenes, and triazoles .Scientific Research Applications
Antimicrobial Applications
A study on the synthesis and evaluation of thiazolidin-4-one derivatives, including compounds structurally related to the queried compound, demonstrated potential antimicrobial activity against various bacterial and fungal strains. These compounds were synthesized to explore structure-activity relationships and their efficacy as antimicrobial agents, highlighting the importance of sulfur-containing heterocycles in drug discovery (Baviskar et al., 2013).
Antitumor Applications
The synthesis and pharmacological evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs, including structures similar to the queried compound, have shown promise as glutaminase inhibitors. These inhibitors play a significant role in cancer therapy by targeting glutaminase activity in tumor cells, offering a potential therapeutic pathway for treating cancer (Shukla et al., 2012).
Synthesis of Novel Compounds
Research on the synthesis of novel compounds featuring the 1,2,4-triazole moiety has demonstrated wide-ranging applications, including the development of new materials with potential antimicrobial, antifungal, and antitumor properties. The structural versatility and biological relevance of these compounds make them valuable in the design of new therapeutic agents (Majithiya & Bheshdadia, 2022).
Mechanism of Action
Target of Action
Compounds containing a thiophene nucleus have been reported to possess a wide range of therapeutic properties . They interact with a variety of biological targets, such as kinases, and have shown effectiveness in anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, and anti-cancer applications .
Mode of Action
For instance, they can inhibit kinases, which are enzymes that modify other proteins by chemically adding phosphate groups . This can result in changes to the function of the proteins, potentially leading to therapeutic effects.
Biochemical Pathways
Given the wide range of therapeutic properties of thiophene derivatives, it can be inferred that multiple biochemical pathways could be affected . For instance, kinase inhibition can affect signal transduction pathways, which are critical for many cellular processes.
Pharmacokinetics
It is known that thiophene is soluble in most organic solvents like alcohol and ether but insoluble in water . This could potentially affect the bioavailability of the compound.
Result of Action
Given the wide range of therapeutic properties of thiophene derivatives, it can be inferred that the compound could have various effects at the molecular and cellular level .
Future Directions
properties
IUPAC Name |
2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN5OS2/c1-9-10(16)4-2-5-11(9)18-13(22)8-24-15-20-19-14(21(15)17)12-6-3-7-23-12/h2-7H,8,17H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGXZHOTYVMBWAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CSC2=NN=C(N2N)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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